molecular formula C20H26 B15244472 2,3-Di-sec-butyl-1,1'-biphenyl CAS No. 79725-05-6

2,3-Di-sec-butyl-1,1'-biphenyl

Cat. No.: B15244472
CAS No.: 79725-05-6
M. Wt: 266.4 g/mol
InChI Key: KIXIEZIQDXHGDL-UHFFFAOYSA-N
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Description

2,3-Di-sec-butyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of sec-butyl groups at the 2 and 3 positions of the biphenyl structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-sec-butyl-1,1’-biphenyl can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2,3-Di-sec-butyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-sec-butyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the biphenyl structure into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxygenated biphenyl derivatives.

    Reduction: Saturated biphenyl compounds.

    Substitution: Alkylated or acylated biphenyl derivatives.

Scientific Research Applications

2,3-Di-sec-butyl-1,1’-biphenyl has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di-sec-butyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di-sec-butyl-1,1’-biphenyl is unique due to the specific positioning of the sec-butyl groups, which can influence its chemical reactivity and physical properties. This distinct structure can result in different interactions and applications compared to other biphenyl derivatives.

Properties

CAS No.

79725-05-6

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,2-di(butan-2-yl)-3-phenylbenzene

InChI

InChI=1S/C20H26/c1-5-15(3)18-13-10-14-19(20(18)16(4)6-2)17-11-8-7-9-12-17/h7-16H,5-6H2,1-4H3

InChI Key

KIXIEZIQDXHGDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC(=C1C(C)CC)C2=CC=CC=C2

Origin of Product

United States

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